2-(4-Tert-butylphenyl)-5-[4-(3-chlorophenyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile
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Overview
Description
2-(4-Tert-butylphenyl)-5-[4-(3-chlorophenyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile is a complex organic compound that features a combination of oxazole, piperazine, and aromatic rings
Preparation Methods
The synthesis of 2-(4-Tert-butylphenyl)-5-[4-(3-chlorophenyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile typically involves multi-step organic reactionsReaction conditions may include the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can modify the aromatic rings or the piperazine moiety.
Scientific Research Applications
2-(4-Tert-butylphenyl)-5-[4-(3-chlorophenyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in studies involving receptor binding and enzyme inhibition.
Industry: It may be used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine moiety is known to interact with neurotransmitter receptors, while the oxazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar compounds include other piperazine derivatives and oxazole-containing molecules. For example:
2-(4-Tert-butylphenyl)-1H-benzimidazole-4-ylpiperazine: This compound also features a piperazine moiety and an aromatic ring but differs in the heterocyclic core.
4-(3-Chlorophenyl)piperazin-1-yl derivatives: These compounds share the piperazine and chlorophenyl groups but have different substituents on the aromatic rings. The uniqueness of 2-(4-Tert-butylphenyl)-5-[4-(3-chlorophenyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C24H25ClN4O |
---|---|
Molecular Weight |
420.9 g/mol |
IUPAC Name |
2-(4-tert-butylphenyl)-5-[4-(3-chlorophenyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile |
InChI |
InChI=1S/C24H25ClN4O/c1-24(2,3)18-9-7-17(8-10-18)22-27-21(16-26)23(30-22)29-13-11-28(12-14-29)20-6-4-5-19(25)15-20/h4-10,15H,11-14H2,1-3H3 |
InChI Key |
DYPVTXBSYVNRQF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NC(=C(O2)N3CCN(CC3)C4=CC(=CC=C4)Cl)C#N |
Origin of Product |
United States |
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